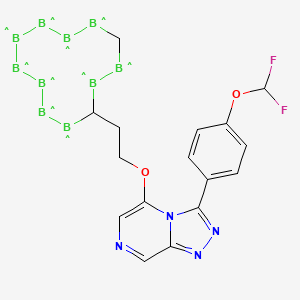![molecular formula C20H17F2N5O2 B10797391 (1S)-2-[[3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]amino]-1-phenylethanol](/img/structure/B10797391.png)
(1S)-2-[[3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]amino]-1-phenylethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-2-[[3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]amino]-1-phenylethanol is a complex organic compound characterized by its unique structure, which includes a triazolopyrazine core and a difluoromethoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-[[3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]amino]-1-phenylethanol typically involves multiple steps, starting from readily available precursors. One common approach includes the formation of the triazolopyrazine core through cyclization reactions, followed by the introduction of the difluoromethoxyphenyl group via nucleophilic substitution reactions. The final step often involves the stereoselective reduction of the intermediate to yield the desired (1S)-enantiomer.
Industrial Production Methods
Industrial production of this compound may utilize optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining stringent quality control measures.
化学反応の分析
Types of Reactions
(1S)-2-[[3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]amino]-1-phenylethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or amines, depending on the reaction conditions.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, (1S)-2-[[3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]amino]-1-phenylethanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. Its ability to modulate specific biochemical pathways makes it a valuable tool for understanding cellular processes.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may serve as a lead compound for developing new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is utilized in the development of new materials and chemical processes. Its unique properties can enhance the performance of various industrial applications.
作用機序
The mechanism of action of (1S)-2-[[3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]amino]-1-phenylethanol involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, the compound can modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
- Camptothecin and its derivatives
- Cobenfy™ (KarXT)
Uniqueness
Compared to similar compounds, (1S)-2-[[3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]amino]-1-phenylethanol stands out due to its unique triazolopyrazine core and difluoromethoxyphenyl group. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C20H17F2N5O2 |
|---|---|
分子量 |
397.4 g/mol |
IUPAC名 |
(1S)-2-[[3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]amino]-1-phenylethanol |
InChI |
InChI=1S/C20H17F2N5O2/c21-20(22)29-15-8-6-14(7-9-15)19-26-25-18-12-23-11-17(27(18)19)24-10-16(28)13-4-2-1-3-5-13/h1-9,11-12,16,20,24,28H,10H2/t16-/m1/s1 |
InChIキー |
MOIHJTIFLGFROE-MRXNPFEDSA-N |
異性体SMILES |
C1=CC=C(C=C1)[C@@H](CNC2=CN=CC3=NN=C(N23)C4=CC=C(C=C4)OC(F)F)O |
正規SMILES |
C1=CC=C(C=C1)C(CNC2=CN=CC3=NN=C(N23)C4=CC=C(C=C4)OC(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Chloro-3-(4-nitrophenyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797309.png)
![5-Bromo-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797313.png)
![2-[[3-[4-(Difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]amino]-1-phenylethanol](/img/structure/B10797316.png)
![2-[[1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylamino]acetamide](/img/structure/B10797317.png)
![3-[4-(difluoromethoxy)phenyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-amine](/img/structure/B10797320.png)
![5-[2-(3,4-Difluorophenyl)ethoxy]-3-imidazol-1-yl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797339.png)
![Methyl 2-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-4,5-dihydro-1,3-oxazole-4-carboxylate](/img/structure/B10797344.png)
![3-(Oxolan-3-yl)-5-(2-phenylethoxy)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797348.png)
![6-[5-[2-(3,4-Difluorophenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-1,3-dihydroindol-2-one](/img/structure/B10797352.png)
![3-[4-(Difluoromethoxy)phenyl]-5-phenoxy-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797354.png)
![Tert-butyl 4-[5-(2-phenylethoxy)-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]piperidine-1-carboxylate](/img/structure/B10797361.png)
![8-Benzylsulfanyl-3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797370.png)

![3-[4-(Difluoromethoxy)phenyl]-5-[2-(4-phenylmethoxyphenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797376.png)
